Cas no 1436105-19-9 (4-(1H-Indol-7-ylcarbonyl)-3-morpholinecarbonitrile)

4-(1H-Indol-7-ylcarbonyl)-3-morpholinecarbonitrile is a specialized heterocyclic compound featuring both indole and morpholine structural motifs. Its unique molecular architecture, combining an indole carbonyl group with a morpholinecarbonitrile moiety, makes it a valuable intermediate in pharmaceutical and agrochemical research. The compound's structural versatility allows for further functionalization, enabling applications in the synthesis of biologically active molecules. Its well-defined reactivity profile and stability under standard conditions facilitate its use in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of both electron-rich and electron-deficient regions enhances its utility in targeted synthetic pathways.
4-(1H-Indol-7-ylcarbonyl)-3-morpholinecarbonitrile structure
1436105-19-9 structure
Product name:4-(1H-Indol-7-ylcarbonyl)-3-morpholinecarbonitrile
CAS No:1436105-19-9
MF:C14H13N3O2
Molecular Weight:255.271922826767
CID:5403587

4-(1H-Indol-7-ylcarbonyl)-3-morpholinecarbonitrile 化学的及び物理的性質

名前と識別子

    • 4-(1H-Indol-7-ylcarbonyl)-3-morpholinecarbonitrile
    • インチ: 1S/C14H13N3O2/c15-8-11-9-19-7-6-17(11)14(18)12-3-1-2-10-4-5-16-13(10)12/h1-5,11,16H,6-7,9H2
    • InChIKey: AWGHVEKGWYMVKQ-UHFFFAOYSA-N
    • SMILES: N1(C(C2C3=C(C=CC=2)C=CN3)=O)CCOCC1C#N

じっけんとくせい

  • 密度みつど: 1.36±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 562.5±50.0 °C(Predicted)
  • 酸度系数(pKa): 16.35±0.30(Predicted)

4-(1H-Indol-7-ylcarbonyl)-3-morpholinecarbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26680785-0.05g
4-(1H-indole-7-carbonyl)morpholine-3-carbonitrile
1436105-19-9 95.0%
0.05g
$707.0 2025-03-20
Enamine
EN300-26680785-0.25g
4-(1H-indole-7-carbonyl)morpholine-3-carbonitrile
1436105-19-9 95.0%
0.25g
$774.0 2025-03-20
Enamine
EN300-26680785-0.1g
4-(1H-indole-7-carbonyl)morpholine-3-carbonitrile
1436105-19-9 95.0%
0.1g
$741.0 2025-03-20
Enamine
EN300-26680785-10.0g
4-(1H-indole-7-carbonyl)morpholine-3-carbonitrile
1436105-19-9 95.0%
10.0g
$3622.0 2025-03-20
Enamine
EN300-26680785-0.5g
4-(1H-indole-7-carbonyl)morpholine-3-carbonitrile
1436105-19-9 95.0%
0.5g
$809.0 2025-03-20
Enamine
EN300-26680785-1.0g
4-(1H-indole-7-carbonyl)morpholine-3-carbonitrile
1436105-19-9 95.0%
1.0g
$842.0 2025-03-20
Enamine
EN300-26680785-5.0g
4-(1H-indole-7-carbonyl)morpholine-3-carbonitrile
1436105-19-9 95.0%
5.0g
$2443.0 2025-03-20
Enamine
EN300-26680785-2.5g
4-(1H-indole-7-carbonyl)morpholine-3-carbonitrile
1436105-19-9 95.0%
2.5g
$1650.0 2025-03-20

4-(1H-Indol-7-ylcarbonyl)-3-morpholinecarbonitrile 関連文献

4-(1H-Indol-7-ylcarbonyl)-3-morpholinecarbonitrileに関する追加情報

Comprehensive Overview of 4-(1H-Indol-7-ylcarbonyl)-3-morpholinecarbonitrile (CAS No. 1436105-19-9)

4-(1H-Indol-7-ylcarbonyl)-3-morpholinecarbonitrile (CAS No. 1436105-19-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This compound combines an indole moiety with a morpholinecarbonitrile group, making it a subject of interest for drug discovery and medicinal chemistry. Researchers are particularly intrigued by its potential as a building block for kinase inhibitors and other therapeutic agents, aligning with the growing demand for targeted therapies in oncology and inflammatory diseases.

The molecular structure of 4-(1H-Indol-7-ylcarbonyl)-3-morpholinecarbonitrile features a carbonitrile group attached to a morpholine ring, which is further linked to an indole scaffold. This combination enhances its reactivity and binding affinity, making it a valuable intermediate in synthetic chemistry. Recent studies have explored its role in modulating protein-protein interactions, a hot topic in drug development, as evidenced by the surge in searches for "kinase inhibitor scaffolds" and "indole derivatives in drug design." The compound's CAS No. 1436105-19-9 is frequently queried in scientific databases, reflecting its relevance in high-impact research.

In the context of current trends, 4-(1H-Indol-7-ylcarbonyl)-3-morpholinecarbonitrile aligns with the increasing focus on small-molecule therapeutics and fragment-based drug discovery. Its indole core is a privileged structure in medicinal chemistry, often associated with bioactive molecules targeting GPCRs and enzymes. This has led to a rise in searches for "indole-based drug candidates" and "morpholine derivatives in pharmaceuticals." The compound's versatility is further highlighted by its potential use in covalent inhibitor design, a trending area in precision medicine.

From a synthetic perspective, the morpholinecarbonitrile moiety in CAS No. 1436105-19-9 offers excellent solubility and metabolic stability, addressing common challenges in lead optimization. These properties are critical for researchers investigating "improved drug-like properties" and "ADME optimization strategies," which are among the top queries in AI-driven drug development platforms. The compound's applicability in high-throughput screening assays also positions it as a valuable tool for identifying novel bioactive hits.

Environmental and regulatory considerations are increasingly shaping compound selection in research. 4-(1H-Indol-7-ylcarbonyl)-3-morpholinecarbonitrile is designed with green chemistry principles in mind, as evidenced by its efficient synthetic routes and minimal waste generation. This resonates with the growing emphasis on "sustainable pharmaceutical synthesis" and "green solvents in organic chemistry," topics frequently explored in academic and industrial forums. Its non-hazardous profile further enhances its appeal for laboratory use.

In summary, 4-(1H-Indol-7-ylcarbonyl)-3-morpholinecarbonitrile (CAS No. 1436105-19-9) represents a convergence of structural ingenuity and therapeutic potential. Its relevance to cutting-edge research areas, coupled with its synthetic accessibility, makes it a compound of enduring interest. As the scientific community continues to explore its applications, this molecule is poised to contribute significantly to advancements in drug discovery and molecular design.

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